molecular formula C9H14O2 B1467846 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 952403-56-4

4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B1467846
CAS No.: 952403-56-4
M. Wt: 154.21 g/mol
InChI Key: JWDZCJZFEGWLQD-UHFFFAOYSA-N
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Description

4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a carboxylic acid functional group. This compound is known for its stability and rigidity, making it an interesting subject for various chemical studies and applications.

Biochemical Analysis

Biochemical Properties

4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the cycloaddition reactions, which are essential for the synthesis of complex organic molecules . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the transition states and intermediates in biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it has been observed to impact cell signaling pathways, potentially leading to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s rigid structure allows it to fit precisely into enzyme active sites, where it can either block substrate access or stabilize the enzyme-substrate complex . These interactions can lead to changes in gene expression, further influencing cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic pathways or modulating immune responses. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the levels of metabolites and the overall metabolic flux within cells. The compound has been shown to participate in oxidation-reduction reactions, where it acts as a substrate for specific enzymes . These interactions can lead to changes in the concentration of key metabolites, affecting cellular energy balance and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can influence its biochemical activity and effectiveness in various physiological contexts.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity, influencing cellular processes such as metabolism, signaling, and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, which allows for the enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction typically involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by a chiral tertiary amine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of organocatalysis and cycloaddition reactions can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The hydrogen atoms in the bicyclic structure can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its derivatives may be used in the development of biologically active compounds.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.

Comparison with Similar Compounds

    Camphor: A bicyclic compound with a similar structure but different functional groups.

    Sordarins: Natural products containing a bicyclic core.

    α-Santalol and β-Santalol: Bioactive compounds with a bicyclic structure.

Uniqueness: 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific combination of a bicyclic structure and a carboxylic acid functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-methylbicyclo[2.2.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-8-2-4-9(6-8,5-3-8)7(10)11/h2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDZCJZFEGWLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1)(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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